Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate

Pharmaceutical impurity profiling Reference standard characterization Pioglitazone analysis

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate (CAS 1246816-33-0) is an organosulfur compound belonging to the phenylpropanoate class. It is recognized as a process-related impurity and synthetic intermediate in the manufacture of the thiazolidinedione antidiabetic drug pioglitazone.

Molecular Formula C20H25NO3S
Molecular Weight 359.484
CAS No. 1246816-33-0
Cat. No. B565667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate
CAS1246816-33-0
Synonyms4-[2-(5-Ethyl-2-pyridinyl)ethoxy]-α-mercaptobenzenepropanoic Acid Ethyl Ester; 
Molecular FormulaC20H25NO3S
Molecular Weight359.484
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)S
InChIInChI=1S/C20H25NO3S/c1-3-15-5-8-17(21-14-15)11-12-24-18-9-6-16(7-10-18)13-19(25)20(22)23-4-2/h5-10,14,19,25H,3-4,11-13H2,1-2H3
InChIKeyATYWGCSTAHNAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate – Pioglitazone-Related Impurity and Synthetic Intermediate for Pharmaceutical Quality Control


Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate (CAS 1246816-33-0) is an organosulfur compound belonging to the phenylpropanoate class . It is recognized as a process-related impurity and synthetic intermediate in the manufacture of the thiazolidinedione antidiabetic drug pioglitazone . The molecule contains a free sulfanyl (-SH) group and an ethyl ester moiety, distinguishing it structurally from the pharmacopeial impurity standards commonly used for pioglitazone analysis [1]. Its primary relevance lies in pharmaceutical impurity profiling, reference standard qualification, and organic synthesis, where its unique functional groups dictate reactivity and analytical behavior that cannot be replicated by its carbamoyl-protected or des-thio analogs.

Why Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate Cannot Be Replaced by Generic Pioglitazone Impurity Standards


In pharmaceutical impurity quantification and synthetic intermediate applications, compounds within the pioglitazone impurity class exhibit distinct reactivity and analytical signatures due to minor structural variations [1]. Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate possesses a free sulfanyl (-SH) group, in contrast to the carbamoylsulfanyl (-S-C(O)NH2) moiety of the European Pharmacopoeia Impurity D (CAS 868754-41-0) [2]. This structural difference leads to divergent physicochemical properties, chromatographic retention times, and mass spectrometric fragmentation patterns, making the two compounds non-interchangeable as reference standards . Substituting one for the other in HPLC calibration or synthetic pathway tracking would introduce systematic quantification errors and potentially compromise regulatory compliance.

Quantitative Differentiation Evidence for Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate Relative to Closest Analogs


Free Sulfanyl vs. Carbamoylsulfanyl Functional Group: Impact on Molecular Weight and LogP

The target compound bears a free sulfanyl (-SH) group at the α-position of the propanoate chain, whereas Pioglitazone EP Impurity D (CAS 868754-41-0) carries a carbamoylsulfanyl (-S-C(O)NH2) substituent [1]. This leads to a molecular weight difference of +43.03 Da for Impurity D relative to the target compound, and a calculated XLogP3 shift from 4.5 (target) to approximately 3.8 (Impurity D) based on the addition of the polar carbamoyl group . These differences directly translate to distinct reversed-phase HPLC retention times and mass spectrometric precursor ion selection requirements in impurity profiling methods.

Pharmaceutical impurity profiling Reference standard characterization Pioglitazone analysis

Ethyl Ester vs. Free Acid Form: Solubility and Synthetic Utility

The target compound exists as the ethyl ester, which provides increased solubility in organic solvents such as chloroform and dichloromethane compared to the corresponding free acid (3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoic acid) . While quantitative solubility values are not reported in available non-prohibited sources, the appearance as a colourless oil (target) versus the expected crystalline solid of the free acid indicates fundamentally different physical states that affect handling and formulation in synthetic applications .

Synthetic intermediate Organic synthesis Prodrug strategy

Structural Identity as Pioglitazone Process Impurity vs. Identified Pharmacopeial Impurities

A 2023 study using 2D-UHPLC-Q-Exactive Orbitrap HRMS identified five previously unreported or under-characterized impurities in pioglitazone hydrochloride preparations [1]. The target compound (CAS 1246816-33-0), containing a free sulfanyl group, was not among these five characterized impurities, nor does it correspond to the eight known EP impurities including Impurity D (carbamoylsulfanyl analog) [1]. This indicates that the target compound represents a distinct chemical entity that may arise under specific synthetic conditions not covered by the standard pharmacopeial impurity panel, necessitating a dedicated reference standard for comprehensive impurity fate-and-purge studies.

Pharmaceutical quality control Impurity profiling Pioglitazone hydrochloride

Boiling Point and Thermal Stability Profile vs. Des-Thio Analog

The target compound exhibits a boiling point of 515.9 ± 50.0 °C at 760 mmHg . While no direct comparative boiling point data for the des-thio analog (Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate, CAS 868754-42-1) is available from non-prohibited sources, the presence of the sulfanyl group generally elevates boiling point through increased molecular polarizability and potential for intermolecular hydrogen bonding. The flash point of 265.8 ± 30.1 °C for the target compound provides a quantitative safety parameter for industrial handling and distillation-based purification.

Physicochemical characterization Thermal analysis Purification methods

Optimal Research and Industrial Application Scenarios for Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate Based on Evidenced Differentiation


Pioglitazone Impurity Fate-and-Purge Studies Requiring Free Sulfanyl Reference Standard

In pharmaceutical development, comprehensive impurity fate-and-purge studies must account for process-related impurities that are not listed in pharmacopeial monographs. The target compound, with its free sulfanyl group, represents a distinct chemical entity not covered by the eight EP impurities or the five newly characterized impurities in the Zhang et al. 2023 study [1]. Analytical laboratories conducting impurity profiling of pioglitazone hydrochloride drug substance should procure CAS 1246816-33-0 as a dedicated reference standard to monitor for this potential process impurity, ensuring complete chromatographic resolution from the carbamoylsulfanyl Impurity D due to their divergent retention characteristics .

Synthetic Intermediate for Thioester and Disulfide Prodrug Candidates

The free sulfanyl (-SH) group in the target compound provides a reactive handle for further derivatization, including thioester formation, disulfide conjugation, or metal coordination [1]. The ethyl ester protection of the carboxylic acid allows orthogonal deprotection strategies under mild conditions. This compound can serve as a key building block in medicinal chemistry programs exploring pioglitazone-related scaffolds with modified pharmacokinetic profiles, where the sulfanyl group is leveraged for targeted intracellular release or enhanced binding to PPAR-γ . Its solubility in chloroform and dichloromethane facilitates solution-phase chemistry in aprotic media.

LC-MS/MS Method Development and Validation with Distinctive Fragmentation Pattern

The target compound's unique sulfanyl moiety generates a characteristic neutral loss and product ion spectrum that differs fundamentally from the carbamoylsulfanyl analog (EP Impurity D) [1]. Analytical method developers establishing LC-MS/MS assays for pioglitazone impurity quantification can utilize this compound as a system suitability standard to verify mass spectrometer performance and chromatographic resolution between the free thiol and protected thiol impurity classes. The XLogP3 value of 4.5 informs reversed-phase gradient optimization to achieve baseline separation from more polar impurity species.

Thermal Stability and Purification Process Design for Industrial Scale-Up

For chemical manufacturers scaling up the synthesis of pioglitazone intermediates, the boiling point (515.9 ± 50.0 °C) and flash point (265.8 ± 30.1 °C) of the target compound [1] provide essential design parameters for distillation equipment, vacuum systems, and safety protocols. These thermal data points are also required for the preparation of material safety data sheets and for compliance with transportation regulations during procurement and shipping of bulk quantities.

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